molecular formula C18H16O3 B7731910 3-[2-(2,5-Dimethylphenyl)-2-oxoethyl]-1,3-dihydro-2-benzofuran-1-one

3-[2-(2,5-Dimethylphenyl)-2-oxoethyl]-1,3-dihydro-2-benzofuran-1-one

Cat. No.: B7731910
M. Wt: 280.3 g/mol
InChI Key: OYMBJWFMMFGCLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(2,5-Dimethylphenyl)-2-oxoethyl]-1,3-dihydro-2-benzofuran-1-one is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring fused with a ketone and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2,5-Dimethylphenyl)-2-oxoethyl]-1,3-dihydro-2-benzofuran-1-one typically involves the reaction of 2,5-dimethylphenylacetic acid with a suitable benzofuran derivative under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where the acid chloride of 2,5-dimethylphenylacetic acid is reacted with benzofuran in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2,5-Dimethylphenyl)-2-oxoethyl]-1,3-dihydro-2-benzofuran-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran ring or the dimethylphenyl group, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Halogenation using bromine (Br2) or chlorine (Cl2), nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

3-[2-(2,5-Dimethylphenyl)-2-oxoethyl]-1,3-dihydro-2-benzofuran-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[2-(2,5-Dimethylphenyl)-2-oxoethyl]-1,3-dihydro-2-benzofuran-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(2,5-Dimethylphenyl)-2-oxoethyl]-1,3-dihydro-2-benzofuran-1-one is unique due to its specific combination of a benzofuran ring, a ketone group, and a dimethylphenyl group

Properties

IUPAC Name

3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O3/c1-11-7-8-12(2)15(9-11)16(19)10-17-13-5-3-4-6-14(13)18(20)21-17/h3-9,17H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYMBJWFMMFGCLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)CC2C3=CC=CC=C3C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.